6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that includes cyclopropyl, hydroxycyclohexyl, and azetidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps. One common approach is to start with the preparation of the azetidinyl intermediate, which is then coupled with the cyclopropyl and hydroxycyclohexyl groups under specific reaction conditions. The final step involves the formation of the dihydropyridazinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridazinone derivatives and molecules with cyclopropyl or azetidinyl groups. Examples include:
- 6-Cyclopropyl-2,3-dihydropyridazin-3-one
- 2-({1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
Uniqueness
What sets 6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c22-17-7-6-16(15-4-5-15)19-21(17)12-14-10-20(11-14)13-18(23)8-2-1-3-9-18/h6-7,14-15,23H,1-5,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBWKZXOFYYMCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2CC(C2)CN3C(=O)C=CC(=N3)C4CC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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